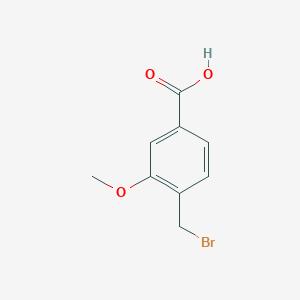

Ácido 4-(bromometil)-3-metoxibenzoico

Descripción general

Descripción

4-(Bromomethyl)-3-methoxybenzoic acid is an intermediate in the synthesis of eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid involves radical processes, which are not commonly used in a laboratory setting due to the requirement of expensive devices, notable toxicity of reagents and products, and high risk of explosion . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried without any special precaution due to its high stability .Molecular Structure Analysis

The molecular formula of 4-(Bromomethyl)-3-methoxybenzoic acid is C8H7BrO2 . The InChI representation is InChI=1S/C8H7BrO2/c9-5-6-1-3-7 (4-2-6)8 (10)11/h1-4H,5H2, (H,10,11) . The Canonical SMILES representation is C1=CC (=CC=C1CBr)C (=O)O .Chemical Reactions Analysis

4-(Bromomethyl)-3-methoxybenzoic acid was used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It was also used in the synthesis of 4- (5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .Physical and Chemical Properties Analysis

The molecular weight of 4-(Bromomethyl)-3-methoxybenzoic acid is 215.04 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 2.4 .Aplicaciones Científicas De Investigación

Preparación de fotosensibilizadores

Este compuesto es fundamental en la preparación de 5,10,15,20-tetra(m-hidroxifenil)clorina (temoporfin) , que es un fotosensibilizador de segunda generación utilizado en terapia fotodinámica para el tratamiento del cáncer. Esta terapia implica el uso de medicamentos sensibles a la luz y una fuente de luz para destruir las células cancerosas.

Desarrollo de derivados de tiazolidina

Sirve como precursor para sintetizar ácidos 4-(5-arilideno-2,4-dioxotiazolidin-3-il)metilbenzoicos . Estos derivados son de interés debido a sus potenciales actividades farmacológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Mecanismo De Acción

Target of Action

The primary target of 4-(Bromomethyl)-3-methoxybenzoic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of 4-(Bromomethyl)-3-methoxybenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially impact the compound’s action. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other reactive species.

Safety and Hazards

Propiedades

IUPAC Name |

4-(bromomethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLSFUGXBXGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464786 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118684-13-2 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

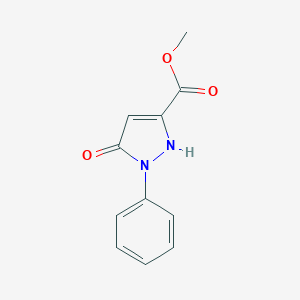

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "A process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters"?

A1: The research paper primarily focuses on describing a novel process for synthesizing esters of 4-(Bromomethyl)-3-methoxybenzoic acid []. While the paper doesn't delve into the specific applications or biological activities of these esters, it provides valuable insight into their chemical synthesis. This synthetic process could be particularly useful for researchers interested in further exploring the potential applications of these compounds in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)